N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

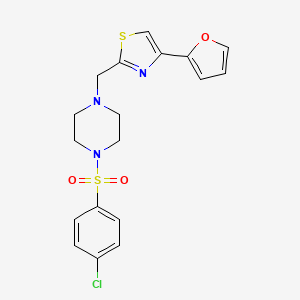

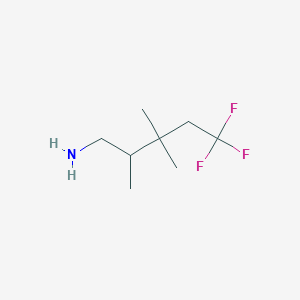

“N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound. It is a part of a series of novel compounds designed and synthesized for the activation of procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C16H22N2O3S . Its molecular weight is 322.422 . The InChI representation of the molecule is InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13 (10-12 (15)11-16 (18)19)17-22 (20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 .Scientific Research Applications

Antitumor Agents

Compounds based on the 2-oxoindoline structure, such as N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide, have been designed and synthesized as potential antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis Regulation

These compounds have been found to affect the cell cycle and apoptosis . For example, some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in regulating cell growth and death, which is crucial in cancer treatment .

Design and Synthesis of Novel Compounds

The 2-oxoindoline structure serves as a template for the design and synthesis of novel compounds . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .

Antiviral Activity

Indole derivatives, which include 2-oxoindoline compounds, have been reported to possess antiviral activity . They have been used to prepare various derivatives that have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . This means they could potentially be used in the prevention and treatment of diseases caused by oxidative stress .

Antimicrobial and Antitubercular Activities

Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests potential applications in the treatment of infectious diseases .

Antidiabetic and Antimalarial Activities

Indole derivatives have been reported to possess antidiabetic and antimalarial activities . This suggests potential applications in the treatment of diabetes and malaria .

Future Directions

The compound is part of a series of novel compounds designed for the activation of procaspase-3 . The most potent compound in this series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested . This suggests that “N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” and similar compounds could serve as a template for further design and development of novel anticancer agents .

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQKWYLWWLILAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2848072.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2848078.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole](/img/structure/B2848079.png)

![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)

![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)

![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)